
3-氨基-3-环丙基-2,2-二氟丙酸乙酯盐酸盐
描述
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride: is a chemical compound with the molecular formula C8H13F2NO2.ClH. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
科学研究应用
Chemistry: Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study enzyme inhibition and protein interactions. It can serve as a probe to investigate the biological activity of various enzymes and receptors.
Medicine: In the medical field, the compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific diseases.
Industry: The compound is utilized in the chemical industry for the production of various fluorinated compounds, which are important in materials science and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrolysis of Ethyl 3-cyclopropyl-2,2-difluoropropionate: This involves the hydrolysis of the ester group in the presence of a strong acid or base to yield the corresponding carboxylic acid.
Amination of 3-cyclopropyl-2,2-difluoropropionic Acid: The carboxylic acid obtained from the hydrolysis can be further converted to the amine by reacting with ammonia or an amine derivative under suitable conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile and substrate.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major products are the corresponding alcohol or amine derivatives.
Substitution: The major products are the fluorinated derivatives of the compound.
作用机制
The mechanism by which Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.
相似化合物的比较
Ethyl 3-cyclopropyl-2,2-difluoropropionate: This compound lacks the amino group present in Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride.
Ethyl 3-amino-2,2-difluoropropanoate: This compound has a different cyclopropyl group compared to Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride.
Uniqueness: Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride is unique due to its combination of the amino group and the cyclopropyl group, which imparts specific chemical and biological properties that are not found in similar compounds.
属性
IUPAC Name |
ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6(11)5-3-4-5;/h5-6H,2-4,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFSDKLJZQVOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1CC1)N)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)
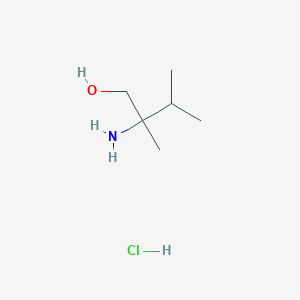
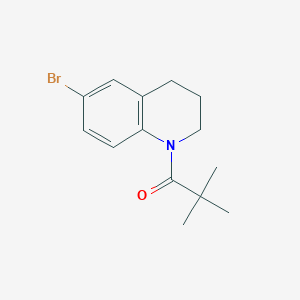
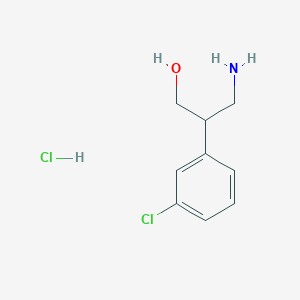
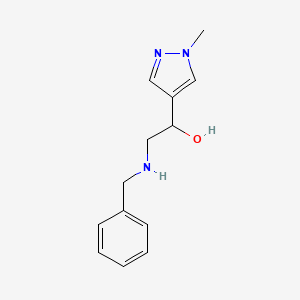
![{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol](/img/structure/B1382456.png)
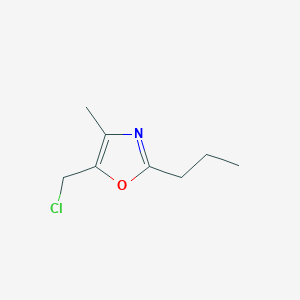
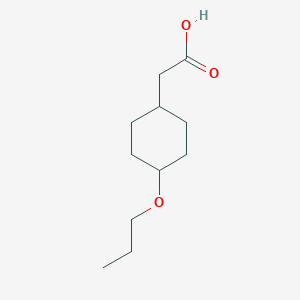
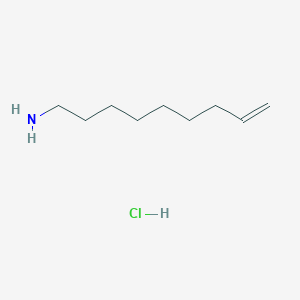
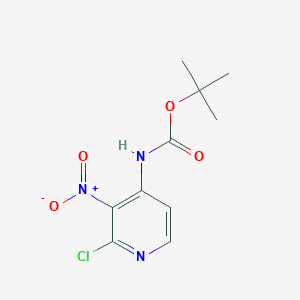
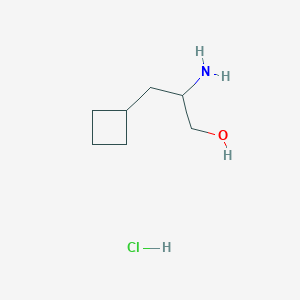
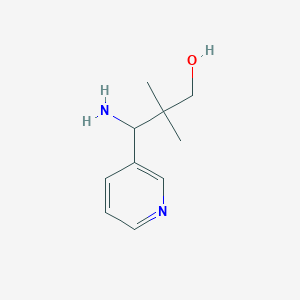
![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)
